molecular formula C8H12N4 B12350749 3-Pyridin-2-ylpyrazolidin-4-amine

3-Pyridin-2-ylpyrazolidin-4-amine

Cat. No.: B12350749
M. Wt: 164.21 g/mol
InChI Key: WDPGXKLXQLSMHX-UHFFFAOYSA-N
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Description

3-Pyridin-2-ylpyrazolidin-4-amine is a heterocyclic compound that features a pyrazolidine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-2-ylpyrazolidin-4-amine typically involves the reaction of 2-aminopyridine with suitable electrophiles. One common method involves the use of α-bromoketones, which react with 2-aminopyridine under mild, metal-free conditions to form the desired compound . The reaction is often carried out in solvents like toluene, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-ylpyrazolidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine or pyrazolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

3-Pyridin-2-ylpyrazolidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for drug design and development.

    Industry: It may be used in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridin-2-ylpyrazolidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-2-ylpyrazolidin-4-amine is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

3-pyridin-2-ylpyrazolidin-4-amine

InChI

InChI=1S/C8H12N4/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-4,6,8,11-12H,5,9H2

InChI Key

WDPGXKLXQLSMHX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=CC=N2)N

Origin of Product

United States

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